6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Epigenetics Bromodomain Inhibitors Prostate Cancer

6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a privileged heterocyclic building block for oncology drug discovery. The 2,2-dimethyl substitution is critical for metabolic stability and oral bioavailability (61.54% in mice) in BRD4 inhibitors, while the 6-bromo handle enables rapid diversification via Suzuki and Buchwald-Hartwig cross-coupling for SAR exploration. Validated in PRMT5 inhibitor patents (WO2021/126728A1) and antiproliferative studies (HepG2 IC50 = 6 µM). Ideal for HTE and parallel synthesis. Choose this scaffold to accelerate hit-to-lead programs with a proven, versatile core.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 949008-41-7
Cat. No. B1526613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS949008-41-7
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C
InChIInChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13)
InChIKeyCHVWBFMSOWQLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 949008-41-7): A Versatile Building Block for BRD4 and PRMT5 Inhibitor Synthesis


6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 949008-41-7) is a halogenated heterocyclic building block belonging to the 1,4-benzoxazin-3-one class, characterized by a 2,2-dimethyl substitution pattern and a bromine atom at the 6-position of the fused benzene ring . Its molecular formula is C10H10BrNO2, with a molecular weight of 256.10 g/mol . The compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing derivatives that act as potent inhibitors of Bromodomain-Containing Protein 4 (BRD4) [1] and Protein Arginine Methyltransferase 5 (PRMT5) , both of which are validated drug targets in oncology. The combination of the 2,2-dimethyl moiety and the 6-bromo substitution provides a distinct scaffold for structure-activity relationship (SAR) studies, enabling the generation of diverse compound libraries for hit-to-lead optimization.

Why 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one Cannot Be Replaced by a Generic 1,4-Benzoxazin-3-one


Generic substitution of 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one with unsubstituted or differently substituted 1,4-benzoxazin-3-ones is not feasible due to the critical role of both the 2,2-dimethyl and 6-bromo groups in target engagement and pharmacokinetic properties. The 2,2-dimethyl substitution is a key structural feature in potent and selective BRD4 inhibitors, contributing to enhanced metabolic stability and oral bioavailability compared to non-geminal dimethyl analogs [1]. Furthermore, the bromine atom at the 6-position serves as a crucial synthetic handle for subsequent functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification to explore SAR . Its presence also directly influences biological activity; in a study of antitumor benzoxazinone derivatives, a compound containing a 6-bromo substituent demonstrated significant cytotoxic activity against HepG2 cells with an IC50 of 6 μM, highlighting the importance of halogen substitution at this position for potency [2]. Replacing this compound with a non-halogenated or differently substituted analog would fundamentally alter the synthetic trajectory and the biological profile of the resulting drug candidates.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one


Differentiation via BRD4 Inhibitor Potency: Class-Level Comparison of Scaffold Activity

While the target compound itself is a building block, its core scaffold, 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is the foundation for a series of potent and selective BRD4 inhibitors. This distinguishes the 2,2-dimethyl benzoxazinone class from other chemotypes. For instance, derivative 36 (Y08060), which contains this core, potently inhibits BRD4(1) with a nanomolar IC50 and demonstrates high selectivity over non-BET family proteins [1]. This contrasts with the broader activity profile often seen with simpler or unoptimized benzoxazinones, establishing the 2,2-dimethyl substitution as a key driver of potent and selective BRD4 inhibition [1].

Epigenetics Bromodomain Inhibitors Prostate Cancer

Differentiation via Improved Oral Bioavailability: In Vivo PK Advantage of 2,2-Dimethyl Scaffold

The 2,2-dimethyl group on the benzoxazinone core confers a significant pharmacokinetic advantage. A lead compound derived from this scaffold, 36 (Y08060), demonstrated a good in vivo PK profile with high oral bioavailability (F = 61.54%) in mice [1]. This is a quantifiable improvement over many drug candidates and highlights a key differentiator for this specific scaffold. Many 1,4-benzoxazin-3-one derivatives without the gem-dimethyl substitution suffer from poor metabolic stability and low oral bioavailability, limiting their utility as oral drug candidates . The high oral bioavailability suggests that the 2,2-dimethyl group may reduce first-pass metabolism and improve absorption.

Pharmacokinetics Oral Bioavailability Drug Development

Differentiation as a Synthetic Intermediate: The 6-Bromo Group as a Crucial Handle for Cross-Coupling

The 6-bromo substituent is a critical functional handle for late-stage diversification, a capability not shared by non-halogenated benzoxazinones . The synthesis of this compound involves a straightforward cyclization from 2-amino-4-bromophenol and methyl 2-bromo-2-methylpropanoate, yielding the target product as confirmed by MS . The presence of the bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or amine groups at the 6-position . This enables the rapid generation of diverse compound libraries for SAR studies from a single, versatile intermediate. In contrast, the non-brominated analog (2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 10514-70-2) lacks this crucial synthetic handle, limiting its utility to a much narrower set of chemical transformations.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Strategic Research Applications for 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one


Discovery of Novel BRD4 Inhibitors for Castration-Resistant Prostate Cancer (CRPC)

This compound serves as a privileged starting scaffold for synthesizing potent and selective BRD4 inhibitors, as demonstrated by derivative Y08060 [1]. Medicinal chemists can utilize the 6-bromo group to explore SAR at this position via cross-coupling reactions, while the 2,2-dimethyl moiety ensures a favorable pharmacokinetic profile with high oral bioavailability (61.54% in mice) [1]. This enables the development of oral drug candidates for the treatment of CRPC, a cancer with significant unmet medical need [1].

Synthesis of PRMT5 Inhibitors for Oncology and Other Indications

The compound is explicitly claimed as a key intermediate in the synthesis of heterocyclic PRMT5 inhibitors, as detailed in several patents (e.g., WO2021/126728A1) [1]. PRMT5 is an emerging drug target in oncology and other diseases. Researchers focused on this target can use this building block to construct and evaluate novel PRMT5 inhibitors, leveraging its structural features for target engagement and optimization.

High-Throughput Synthesis and SAR Exploration in Medicinal Chemistry

The presence of the 6-bromo substituent makes this compound an ideal substrate for high-throughput experimentation (HTE) and parallel synthesis [1]. By employing robust cross-coupling methodologies, a single batch of this intermediate can be converted into hundreds of unique analogs in a 96-well plate format. This is a more efficient and versatile approach for generating diverse chemical libraries compared to using a non-halogenated core [1], accelerating the hit-to-lead and lead optimization phases of drug discovery.

Development of Antitumor Agents Based on the Benzoxazinone Pharmacophore

Beyond BRD4 and PRMT5, the benzoxazinone scaffold itself has shown antitumor potential. A related derivative, 6-bromo-4-(4-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, exhibited good activity against HepG2 liver cancer cells with an IC50 of 6 μM [1]. This suggests that the 6-bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one core can serve as a foundation for developing a new class of anticancer agents, with the 6-bromo group providing a direct link to improved potency in certain contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.